1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide is a heterocyclic small molecule featuring three distinct pharmacophores:
- A pyrimidine core substituted at position 6 with a 1,2,4-triazole ring.
- An azetidine (four-membered saturated nitrogen heterocycle) linked to the pyrimidine at position 4.
- A benzimidazole moiety attached via a methylene bridge to the azetidine’s carboxamide group.
The compound’s design emphasizes balanced lipophilicity and hydrogen-bonding capacity, which may enhance solubility and bioavailability compared to simpler analogs.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c28-18(20-6-15-24-13-3-1-2-4-14(13)25-15)12-7-26(8-12)16-5-17(22-10-21-16)27-11-19-9-23-27/h1-5,9-12H,6-8H2,(H,20,28)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBDTCFEWHIMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide is a complex organic molecule that incorporates multiple heterocycles. Its structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.
Structural Overview
The compound features:
- Triazole Ring : Known for its role in various biological activities.
- Pyrimidine Moiety : Associated with numerous therapeutic effects.
- Azetidine Structure : Adds to the complexity and potential reactivity of the compound.
- Carboxamide Group : Often contributes to the interaction with biological targets.
Antimicrobial Properties
Compounds similar to this one have shown significant antimicrobial activity. For instance, derivatives containing pyrimidine and triazole rings are often studied for their efficacy against various pathogens.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methylpyridin-2-carboxamide | Contains a methylpyridine structure | Antimicrobial activity |
| 1H-Triazole derivatives | Triazole ring present | Antiviral properties |
| Pyrimidine-based compounds | Pyrimidine core with various substitutions | Anticancer effects |
Preliminary studies suggest that derivatives of the compound may exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Research indicates that triazole-containing compounds can inhibit viral replication. The specific interactions of the triazole moiety with viral enzymes could provide insights into its potential as an antiviral agent. However, detailed studies on this specific compound are still lacking .
Anticancer Effects
The combination of triazole and benzimidazole structures has been linked to anticancer activities. For example, compounds with similar structural frameworks have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
Comparison with Similar Compounds
Key Compounds for Comparison:
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound B)
- Core structure : Pyrrole-2-carboxamide.
- Substituents : Trifluoromethylpyridine and methylimidazole groups.
- Functional groups : Carboxamide, trifluoromethyl (electron-withdrawing), imidazole (basic).
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Compound C)
- Core structure : Pyrazolo[3,4-b]pyridine.
- Substituents : Ethylpyrazole, phenyl, and methyl groups.
- Functional groups : Carboxamide, aromatic phenyl.
Target Compound (Compound A): Core structure: Pyrimidine-azetidine-carboxamide. Substituents: 1,2,4-Triazole (electron-deficient) and benzimidazole (aromatic, basic). Functional groups: Carboxamide, triazole (hydrogen-bond acceptor), benzimidazole (hydrogen-bond donor/acceptor).
Structural Implications:
- Azetidine vs.
- Triazole vs. Imidazole/Pyrazole : The 1,2,4-triazole in Compound A may improve metabolic stability over the imidazole (Compound B) or pyrazole (Compound C) groups, which are prone to oxidative metabolism.
- Benzimidazole vs. Trifluoromethylpyridine : The benzimidazole in Compound A offers dual hydrogen-bonding capacity, contrasting with the lipophilic trifluoromethylpyridine in Compound B .
Key Observations:
- Molecular Weight : Compound A is likely heavier than Compounds B and C due to the benzimidazole and triazole groups, which could impact permeability.
- Synthetic Challenges : Compound B’s moderate yield (35%) suggests synthetic complexity in introducing trifluoromethyl and imidazole groups . Compound A’s multi-step synthesis (pyrimidine functionalization, azetidine coupling) may face similar challenges.
- Purity : Compound B’s high HPLC purity (98.67%) reflects optimized purification protocols, a benchmark for Compound A’s development .
Hypothetical Research Findings
- Kinase Inhibition : Pyrimidine-triazole systems (as in Compound A) are prevalent in kinase inhibitors (e.g., JAK2, EGFR). The benzimidazole may enhance selectivity over off-targets .
- Solubility : The azetidine’s polarity and benzimidazole’s basicity may improve aqueous solubility compared to Compound C’s lipophilic pyrazolo-pyridine core .
- Metabolic Stability : The triazole group in Compound A could reduce CYP450-mediated metabolism relative to Compound B’s imidazole .
Q & A
Q. What are the recommended synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)azetidine-3-carboxamide, and what key intermediates should be prioritized?
Methodological Answer:
- Stepwise Synthesis : Prioritize intermediates such as 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine and azetidine-3-carboxylic acid derivatives. Coupling reactions (e.g., amide bond formation) between the pyrimidine-triazole core and the benzimidazole-azetidine moiety are critical.
- Key Steps : Use Pd-catalyzed cross-coupling for pyrimidine functionalization and reductive amination for azetidine-benzimidazole linkage .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling, while dichloromethane aids in purification .
Q. How should researchers optimize reaction conditions for introducing the 1H-1,2,4-triazole moiety to the pyrimidine ring in this compound?
Methodological Answer:
- Catalytic Systems : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation.
- Temperature Control : Reactions at 60–80°C in DMF improve yield while minimizing side products .
- Monitoring : Use TLC or HPLC to track triazole incorporation, with quenching in ice-water to stabilize intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound, and what characteristic signals should be analyzed?
Methodological Answer:
- 1H/13C NMR : Key signals include azetidine protons (δ 3.8–4.2 ppm), pyrimidine aromatic protons (δ 8.5–9.0 ppm), and benzimidazole NH (δ 11.5–12.0 ppm) .
- Mass Spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (e.g., m/z ~450–500).
- HPLC Purity : Use reverse-phase C18 columns with UV detection at 254 nm; aim for ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to identify bioavailability issues .
- Dose Adjustments : Use allometric scaling to correlate in vitro IC50 with in vivo efficacious doses.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites that may explain reduced in vivo activity .
Q. What strategies are effective in improving the metabolic stability of this compound while maintaining its target affinity?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzimidazole ring to reduce CYP450-mediated oxidation .
- Bioisosteric Replacement : Replace labile moieties (e.g., ester groups) with triazoles or oxadiazoles to enhance stability .
- Prodrug Design : Mask polar groups (e.g., carboxylates) with ester prodrugs to improve membrane permeability .
Q. How do variations in the substitution pattern of the benzimidazole ring influence the compound's binding affinity to its target?
Methodological Answer:
- SAR Studies : Synthesize analogs with substituents (e.g., methyl, fluoro, methoxy) at positions 4, 5, or 6 of the benzimidazole.
- Docking Simulations : Use software like AutoDock to predict interactions with target binding pockets (e.g., hydrogen bonding with triazole N-atoms) .
- Experimental Validation : Compare IC50 values in enzymatic assays; bulky substituents at position 5 often enhance affinity but may reduce solubility .
Q. What advanced statistical methods are recommended for optimizing reaction yields and purity in multi-step syntheses of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield while minimizing impurities.
- Machine Learning : Train models on historical reaction data to predict outcomes for novel conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the antimicrobial activity of benzimidazole-triazole hybrids?
Methodological Answer:
- Standardized Assays : Re-evaluate activity using CLSI guidelines with consistent inoculum sizes and growth media .
- Resistance Profiling : Test against clinically resistant strains to distinguish broad-spectrum vs. narrow-spectrum activity .
- Mechanistic Studies : Use time-kill assays and membrane permeability tests to differentiate bactericidal vs. bacteriostatic effects .
Experimental Design Considerations
Q. What in vitro models are most appropriate for evaluating the kinase inhibition potential of this compound?
Methodological Answer:
- Kinase Profiling : Use radiometric assays (e.g., 32P-ATP incorporation) or fluorescence-based platforms (e.g., Adapta™) for high-throughput screening.
- Selectivity Panels : Test against a panel of 50–100 kinases to identify off-target effects .
- Cellular Models : Validate activity in cell lines with overexpressed target kinases (e.g., Ba/F3 cells expressing BCR-ABL mutants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
